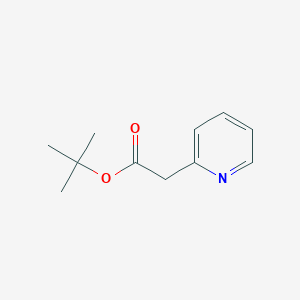

tert-Butyl 2-(pyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIGLFXNZSUNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565947 | |

| Record name | tert-Butyl (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150059-62-4 | |

| Record name | tert-Butyl (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 2-(pyridin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of tert-Butyl 2-(pyridin-2-yl)acetate, a key building block in modern medicinal chemistry. Its strategic importance lies in the combination of a versatile pyridine scaffold and a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid functionality. This guide details the compound's physicochemical properties, explores the mechanistic rationale behind its synthesis, presents a detailed experimental protocol, and discusses its application in the development of novel therapeutic agents. The content is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring linked to a tert-butyl-protected acetate group at the 2-position. This structure is of significant interest in synthetic organic chemistry, where the tert-butyl ester acts as a stable protecting group that can be selectively removed under acidic conditions without affecting other sensitive functional groups.

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 150059-62-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Typically a yellow to brown liquid | [2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) and alcohols (e.g., methanol); limited solubility in water.[2] | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the esterification of pyridin-2-ylacetic acid. The choice of esterification method is critical to achieving high yields while preventing side reactions.

Core Directive: The Role of the tert-Butyl Group

The bulky tert-butyl group provides significant steric hindrance, which serves two primary purposes. First, it protects the carboxylic acid from participating in unwanted nucleophilic reactions during subsequent synthetic steps. Second, this steric bulk makes the ester highly resistant to hydrolysis under basic conditions (e.g., saponification with NaOH or KOH), which would readily cleave simpler methyl or ethyl esters. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid), which protonates the ester oxygen and facilitates cleavage to release isobutylene gas and the free carboxylic acid. This orthogonal deprotection strategy is a cornerstone of modern multi-step organic synthesis.

A common and effective laboratory-scale synthesis involves the reaction of pyridin-2-ylacetic acid with di-tert-butyl dicarbonate ((Boc)₂) in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).

Key Applications in Drug Discovery & Medicinal Chemistry

The primary value of this compound is its role as a versatile intermediate for creating more complex molecules with potential therapeutic activity.[1] The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Application as a Scaffold:

Researchers utilize this compound as a foundational scaffold. The protected acid group allows for selective chemical modifications to be performed on the pyridine ring, such as palladium-catalyzed cross-coupling reactions, without interference.[2] Once the desired molecular complexity is achieved, the tert-butyl group can be removed to reveal the carboxylic acid, which can then be converted into amides, esters, or other functional groups to modulate biological activity and physicochemical properties.

This strategy is employed in the synthesis of various classes of bioactive molecules, including:

-

Enzyme Inhibitors: Derivatives of pyridine-acetic acids have been explored as inhibitors for enzymes like acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.[2]

-

Anti-cancer Agents: Pyridine-containing compounds are central to many targeted cancer therapies, such as cyclin-dependent kinase (CDK) inhibitors used in treating certain types of breast cancer.[3]

-

Anti-infective Agents: The pyridine core is present in drugs like Bedaquiline, which has a unique mechanism of action against M. tb by inhibiting mycobacterial ATP synthase.[4]

Sources

- 1. molcore.com [molcore.com]

- 2. Buy tert-Butyl 2-(pyridin-4-yl)acetate | 79757-20-3 [smolecule.com]

- 3. Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate | 886771-14-8 | Benchchem [benchchem.com]

- 4. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2-(pyridin-2-yl)acetate

This guide provides a comprehensive technical overview of tert-Butyl 2-(pyridin-2-yl)acetate, a key building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.

Introduction: A Versatile Synthetic Intermediate

This compound is a heterocyclic aromatic compound featuring a pyridine ring linked to a tert-butyl protected acetate group. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyridine moiety offers a site for various chemical modifications, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, allowing for selective reactions at other parts of a molecule. The strategic use of this compound can significantly streamline multi-step synthetic routes, making it a cornerstone in the development of novel therapeutics and other fine chemicals.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. The following table summarizes its key chemical and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 150059-62-4 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White solid (predicted) | [2] |

| Purity | Typically >98% | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the esterification of 2-pyridineacetic acid with a source of a tert-butyl group. The following protocol describes a reliable and scalable method.

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

Reaction:

Caption: The esterification of 2-pyridineacetic acid with tert-butanol.

Materials:

-

2-Pyridineacetic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridineacetic acid (1 equivalent) in a suitable solvent like dichloromethane.

-

Addition of Reagents: Add an excess of tert-butanol (3-5 equivalents) to the solution. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise while stirring.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Rationale behind Experimental Choices:

-

Excess tert-Butanol: The use of excess tert-butanol helps to drive the reversible esterification reaction towards the product side, according to Le Chatelier's principle.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

Aqueous Work-up: The sodium bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove any residual water from the organic phase.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, ensuring a high-purity final product.

Analytical Characterization: A Predicted Profile

¹H NMR Spectroscopy (Predicted)

-

Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen (at the 6-position) is expected to be the most downfield.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.7-3.9 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-172 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Quaternary Carbon of tert-Butyl (-C(CH₃)₃): A signal around δ 80-82 ppm.

-

Methyl Carbons of tert-Butyl (-C(CH₃)₃): A signal around δ 28-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

-

C=N and C=C Stretches (Pyridine): Characteristic absorptions around 1600 cm⁻¹.

-

C-H Bends (Pyridine): Absorptions around 1400-1500 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): A peak at m/z = 193.

-

Major Fragmentation: A prominent peak at m/z = 137, corresponding to the loss of the tert-butyl group ([M-56]⁺). Another significant fragment would be the pyridylmethyl cation at m/z = 92.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis.

-

Protected Carboxylic Acid: The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of reaction conditions, including basic, nucleophilic, and reducing environments. It can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used in subsequent reactions such as amide bond formation.

-

Medicinal Chemistry: The pyridylacetic acid scaffold is found in a number of biologically active compounds. The use of this compound allows for the synthesis of derivatives with potential therapeutic applications, including as enzyme inhibitors or receptor ligands. For example, derivatives of pyridylacetic acid have been investigated for their potential in treating peptic ulcer disease.[3]

-

Cross-Coupling Reactions: The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at different positions on the ring. This enables the rapid generation of libraries of compounds for drug discovery screening.

Handling, Storage, and Safety

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements (Inferred from tert-butyl acetate):

References

-

ChemCentral. (2019, September 1). TERT BUTYL ACETATE Safety Data Sheet. Retrieved from [Link]

-

NIC Industries. Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

-

Ecolink Inc. Tert Butyl Acetate Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. Retrieved from [Link]

-

Hughes, D. L. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15037–15049. [Link]

- European Patent Office. 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

Sources

tert-Butyl 2-(pyridin-2-yl)acetate chemical and physical properties

An In-depth Technical Guide to tert-Butyl 2-(pyridin-2-yl)acetate for Researchers and Drug Development Professionals

Introduction: Strategic Importance in Synthesis

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure uniquely combines three key functional motifs: a pyridin-2-yl ring, a methylene bridge, and a tert-butyl ester. The pyridine ring is a prevalent scaffold in pharmaceuticals, prized for its pharmacokinetic properties and its ability to engage in hydrogen bonding and metal coordination.[2][3] The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which is stable under a variety of reaction conditions but can be selectively removed under acidic treatment. This combination makes the molecule a versatile intermediate for introducing the 2-pyridylacetic acid moiety into more complex molecular architectures, particularly in the development of novel therapeutic agents and specialized ligands.[1]

Molecular Structure and Identifiers

The structural integrity and identity of a chemical reagent are paramount for reproducible and reliable research. The definitive identifiers for this compound are summarized below.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 150059-62-4 | [1][4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| SMILES | CC(C)(C)OC(=O)Cc1ccccn1 |[1] |

Physicochemical Properties

Experimental physical property data for this compound is not extensively published, as it is primarily available as a synthesis-on-demand reagent.[1] However, its properties can be reliably inferred from its structural isomers and constituent parts. It is expected to be a liquid at room temperature, similar to its pyridin-4-yl isomer.[5]

Table 2: Physical and Chemical Properties

| Property | Value / Description | Rationale / Analog Data | Source(s) |

|---|---|---|---|

| Physical State | Expected to be a liquid (yellow to brown) | The pyridin-4-yl isomer is a liquid at room temperature. | [5] |

| Boiling Point | Data not available. Estimated to be >200 °C. | High molecular weight and polarity suggest a higher boiling point than tert-butyl acetate (95-97 °C). | [6] |

| Melting Point | Data not available. | --- | |

| Density | Data not available. Estimated to be ~1.0 g/cm³. | tert-butyl acetate has a density of 0.87 g/cm³. The pyridine ring increases density. | [6] |

| Solubility | Soluble in common organic solvents (DMSO, methanol, CH₂Cl₂, etc.). Limited solubility in water. | The polar pyridine ring and non-polar tert-butyl group confer solubility in a range of organic solvents. |[5] |

Spectroscopic Characterization

While a dedicated public spectral database for this compound is sparse, the structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the ester functional group and the pyridine ring.

-

C=O Stretch (Ester): A strong, sharp absorbance is expected around 1725-1735 cm⁻¹ . This is a highly characteristic peak for the carbonyl group in an ester.[5]

-

C-O Stretch (Ester): Absorbances in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond stretching vibrations of the ester linkage.[5]

-

Pyridine Ring Vibrations: C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[5]

-

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are detailed below.

Table 3: Predicted ¹H and ¹³C NMR Data

| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted δ (ppm) |

|---|---|---|---|---|---|

| Pyridine H-6 | ~8.5 | d | 1H | C=O (Ester) | ~170 |

| Pyridine H-3, H-4, H-5 | ~7.1 - 7.7 | m | 3H | Pyridine C-2 | ~155 |

| Methylene (-CH₂-) | ~3.8 | s | 2H | Pyridine C-4, C-6 | ~121 - 150 |

| tert-Butyl (-C(CH₃)₃) | ~1.4 | s | 9H | Pyridine C-3, C-5 | ~121 - 150 |

| Quaternary C (-C (CH₃)₃) | ~81 | ||||

| Methylene (-CH₂ -) | ~45 |

| | | | | Methyl (-C H₃) | ~28 |

Synthesis and Reactivity

The synthesis of this compound is most logically achieved via esterification of 2-pyridylacetic acid or its activated derivatives. The primary challenge in tert-butyl ester synthesis is avoiding the dehydration of tert-butanol to isobutylene under harsh acidic conditions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established methods for tert-butyl ester synthesis.[7]

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-pyridylacetic acid (1.0 equiv), acetic anhydride (2.0 equiv), and a catalytic amount of anhydrous zinc chloride (approx. 0.02 equiv).

-

Addition of Alcohol: Slowly add dry tert-butanol (2.0 equiv) to the mixture.

-

Esterification: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of acetic anhydride with a Lewis acid like ZnCl₂ facilitates the formation of a mixed anhydride in situ, which is more reactive towards the sterically hindered tert-butanol. This avoids the strongly acidic conditions of direct Fischer esterification that would promote elimination.[7] The basic wash with NaHCO₃ is critical to remove unreacted carboxylic acid and the acidic catalyst.

Key Reactivity Profile

-

Ester Hydrolysis: The tert-butyl ester is highly stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 2-pyridylacetic acid and isobutylene gas. This orthogonality is a cornerstone of its utility as a protecting group.

-

Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated, or oxidized. Crucially, it allows the molecule to act as a ligand for metal centers.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate.

Building Block in Medicinal Chemistry

The pyridine heterocycle is a bioisostere of a benzene ring and is a key component in numerous approved drugs.[3] This molecule provides a convenient method for incorporating the pyridin-2-yl-methyl scaffold into drug candidates. The tert-butyl ester masks a carboxylic acid, a functional group that, in its free form, can be disadvantageous for cell permeability or can interfere with subsequent chemical transformations. After incorporating the fragment, the ester can be deprotected to reveal the acid, which can then be used for amide bond formation or as a key pharmacophoric element.

Precursor to Bidentate Ligands

The pyridin-2-yl group is a classic chelating motif in coordination chemistry.[8] The nitrogen atom, combined with a suitably positioned second donor atom, can form stable five- or six-membered rings with a metal center. In this compound, the carbonyl oxygen of the ester can act as this second donor atom, allowing the molecule to function as a neutral bidentate ligand. Such ligands are instrumental in developing catalysts for a wide array of organic transformations.[9]

Caption: Bidentate coordination of the molecule to a generic metal center (M).

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Classification: A GHS07 "Warning" symbol is associated with this compound.[1] Based on structurally related compounds like tert-butyl 2-(piperidin-4-yl)acetate, the following hazards can be inferred:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a strategically valuable building block for advanced organic synthesis. Its key advantage lies in the stable yet readily cleavable tert-butyl ester, which serves as an excellent protecting group for the synthetically useful 2-pyridylacetic acid moiety. This feature, combined with the proven importance of the pyridine scaffold in drug discovery and its potential for use in catalysis, ensures that this reagent will remain a critical tool for scientists pushing the boundaries of chemical innovation. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). TERT-BUTYL ACETATE. Available at: [Link]

-

Asian Journal of Chemistry. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Available at: [Link]

-

ResearchGate. (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

-

National Institutes of Health (NIH). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

-

ResearchGate. (PDF) Reaction Kinetics of Tert-Butanol Esterification. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Available at: [Link]

-

Chem LibreTexts. Structures With Bidentate Ligands. Available at: [Link]

- Google Patents. CN102372628A - Method for preparing tert-butyl acetate.

- Google Patents. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.

-

ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available at: [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Available at: [Link]

-

PubChem. 2-tert-Butylpyridine. Available at: [Link]

-

SpectraBase. tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PrepChem.com. Preparation of tert-butyl acetate. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

-

Chemistry LibreTexts. 15.7: Preparation of Esters. Available at: [Link]

Sources

- 1. Pyridin-2-yl-acetic acid tert-butyl ester [synhet.com]

- 2. cas 209784-88-3|| where to buy tert-butyl 2-(pyridin-3-yloxy)acetate [chemenu.com]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molcore.com [molcore.com]

- 5. Buy tert-Butyl 2-(pyridin-4-yl)acetate | 79757-20-3 [smolecule.com]

- 6. tert-Butyl acetate for synthesis 540-88-5 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Structures With Bidentate Ligands [chem.purdue.edu]

- 9. 4,4′,4″-三叔丁基-2,2′:6′,2″-三联吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl 2-(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 2-(pyridin-2-yl)acetate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates its chemical structure, systematic nomenclature, and physicochemical properties. A significant focus is placed on robust synthetic methodologies, exploring the mechanistic principles that govern its formation. The guide further details the compound's chemical reactivity, with particular emphasis on the strategic role of the tert-butyl ester as an acid-labile protecting group for the carboxylic acid functionality. Applications in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs) are discussed, underscoring its importance in drug discovery and development. This document serves as a critical resource, integrating theoretical knowledge with practical, field-proven insights for professionals in the chemical and pharmaceutical sciences.

Introduction

Heterocyclic compounds containing the pyridine scaffold are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to act as ligands for metal catalysts make them invaluable synthetic intermediates.[1] Within this class, 2-(Pyridin-2-yl)acetic acid and its derivatives are particularly significant precursors for a range of functionalized molecules.[1][2]

This compound is the tert-butyl ester derivative of 2-(pyridin-2-yl)acetic acid. The primary function of the tert-butyl group in this context is to serve as a protecting group for the carboxylic acid. This protection is crucial in multi-step syntheses where the acidic proton of the carboxylic acid would interfere with subsequent reactions, such as those involving strong bases or organometallic reagents. The steric bulk and electronic properties of the tert-butyl group render the ester stable to a variety of reaction conditions, yet it can be selectively removed under acidic conditions to unmask the carboxylic acid for further functionalization. This strategic utility makes this compound a versatile and valuable intermediate in the synthesis of complex target molecules.

Nomenclature and Chemical Structure

A precise understanding of a molecule's identity is foundational to its study and application. This section details the formal naming conventions and structural features of this compound.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: this compound

-

Systematic Name: 1,1-dimethylethyl 2-(pyridin-2-yl)acetate

-

CAS Number: 150059-62-4[3]

-

Common Synonyms: 2-(Pyridin-2-yl)acetic acid tert-butyl ester

Molecular Formula and Weight

Structural Analysis

The molecule consists of three key functional components:

-

A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The substitution is at the 2-position.

-

An Acetate Group: A -CH₂COO- linker connecting the pyridine ring to the ester functionality.

-

A tert-Butyl Ester: A bulky ester group, C(CH₃)₃, which protects the carboxylic acid.

The steric hindrance provided by the tert-butyl group is a defining feature, influencing the molecule's reactivity by sterically shielding the carbonyl carbon from nucleophilic attack.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including solubility, stability, and reaction kinetics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| Appearance | Varies; often a liquid or low-melting solid | |

| Boiling Point | Predicted: ~260-280 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). Limited solubility in water. | [4] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. | [5] |

Synthesis and Manufacturing

The synthesis of tert-butyl esters from carboxylic acids requires specific methodologies due to the propensity of the intermediate tert-butyl carbocation to undergo elimination. Direct Fischer esterification with tert-butanol is often low-yielding.[6] Therefore, alternative, more robust methods are employed.

Key Synthetic Strategy: Acid-Catalyzed Addition to Isobutylene

A prevalent and industrially scalable method for synthesizing tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutylene.[7][8]

Causality of Experimental Choice: This method is favored because it avoids the harsh conditions of other esterification methods and proceeds by generating a tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid). This carbocation is then trapped by the nucleophilic carboxylic acid. The reaction is typically performed in a non-nucleophilic solvent to prevent side reactions.

Caption: General workflow for the synthesis of tert-butyl esters.

Experimental Protocol: Synthesis from 2-(Pyridin-2-yl)acetic acid

This protocol is a representative procedure based on established methods for tert-butyl ester synthesis.

Materials:

-

2-(Pyridin-2-yl)acetic acid hydrochloride (1.0 eq)

-

Dioxane (or another suitable inert solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Isobutylene (condensed, >3.0 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: A pressure-rated flask is charged with 2-(pyridin-2-yl)acetic acid hydrochloride and dioxane. The mixture is cooled to approximately -10 °C in an ice-salt bath.

-

Catalyst Addition: Concentrated sulfuric acid is added dropwise to the stirred suspension. The choice of a strong protic acid is critical for protonating isobutylene to generate the necessary tert-butyl carbocation.

-

Isobutylene Addition: Condensed isobutylene is slowly added to the reaction mixture, ensuring the temperature remains low. The flask is then sealed securely.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

-

Workup: The reaction is carefully vented and quenched by pouring it into a cold, saturated solution of sodium bicarbonate. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are then washed with brine to remove residual water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol was successful.

Chemical Reactivity and Strategic Applications

The utility of this compound lies in its predictable reactivity, primarily centered on the cleavage of the tert-butyl ester.

Acid-Catalyzed Deprotection

The tert-butyl group is an excellent protecting group precisely because it is stable to basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions.

Mechanism of Deprotection: The reaction is initiated by the protonation of the carbonyl oxygen. This is followed by the departure of the stable tert-butyl carbocation, which is subsequently deprotonated by a weak base to form isobutylene. The process regenerates the carboxylic acid.

Caption: Deprotection of the tert-butyl ester to yield the carboxylic acid.

Causality of Reagent Choice: Strong acids like trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly used. These reagents provide the necessary acidic environment for cleavage without introducing water, which might be undesirable for subsequent reaction steps.

Role in Drug Development

In medicinal chemistry, the pyridine-acetic acid motif is a precursor to various bioactive molecules. The tert-butyl protected version allows chemists to perform modifications on other parts of a molecule (e.g., Suzuki or Buchwald-Hartwig couplings on a halogenated pyridine ring) without interference from the acidic proton. Once the desired modifications are complete, the tert-butyl group is removed in a final step to reveal the active carboxylic acid or to allow for further derivatization, such as amide bond formation. Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[4]

Safety and Handling

While specific GHS data for this exact compound is not widely published, related structures provide guidance on safe handling.

-

Hazard Profile (Inferred): Similar compounds are known to cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the robust yet selectively cleavable nature of its tert-butyl ester protecting group. Its synthesis via acid-catalyzed addition to isobutylene represents a scalable and efficient manufacturing route. A thorough understanding of its structure, properties, and reactivity enables researchers and drug development professionals to effectively incorporate this versatile building block into complex synthetic pathways, facilitating the discovery and production of novel chemical entities and active pharmaceutical ingredients.

References

- Smolecule. (2023, August 15). tert-Butyl 2-(pyridin-4-yl)acetate.

-

PubChem. tert-Butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]

-

Wikipedia. tert-Butyl acetate. Retrieved from [Link]

-

PubChem. 2-Pyridineacetic acid. Retrieved from [Link]

-

Human Metabolome Database. (2013, July 4). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

- Google Patents. Production of tertiary butyl acetate from mtbe.

-

Sinoright. Organic compound -- Tert Butyl Acetate (TBAC). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. molcore.com [molcore.com]

- 4. Buy tert-Butyl 2-(pyridin-4-yl)acetate | 79757-20-3 [smolecule.com]

- 5. 79757-20-3|tert-Butyl 2-(pyridin-4-yl)acetate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 7. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]

- 8. Organic compound -- Tert Butyl Acetate ï¼TBACï¼ | Sinoright [sinoright.net]

- 9. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of tert-Butyl 2-(pyridin-2-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2-(pyridin-2-yl)acetate (CAS No. 150059-62-4)[1]. As a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation development. This document outlines the theoretical principles governing its solubility, provides detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and discusses the profound impact of environmental factors, particularly pH. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique physicochemical properties.

Introduction: A Molecule of Duality

This compound is an organic compound featuring a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1]. Its structure is characterized by a union of two distinct chemical moieties: a hydrophilic, basic pyridine ring and a hydrophobic, sterically hindered tert-butyl ester group. This structural duality is the cornerstone of its solubility profile, creating a molecule with tunable properties that can be exploited in a variety of chemical environments.

The pyridine ring, a heterocyclic aromatic amine, introduces polarity and a site for protonation. Conversely, the tert-butyl group is a bulky, nonpolar aliphatic moiety that enhances solubility in lipophilic environments. Understanding the balance between these opposing characteristics is essential for predicting and controlling the compound's behavior in different solvent systems. This guide will deconstruct these factors to provide a predictive framework and the empirical methods to validate it.

Physicochemical Properties & Theoretical Solubility Profile

A molecule's solubility is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polarity and Hydrogen Bonding: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This allows for favorable interactions with polar protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The molecule exhibits a permanent dipole moment, facilitating solubility in polar aprotic solvents such as DMSO and acetonitrile.

-

Van der Waals Forces: The nonpolar tert-butyl group and the aromatic ring contribute to van der Waals forces, allowing for solubility in nonpolar solvents like hexanes and toluene.

Based on this analysis, a qualitative prediction of solubility can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | Dominated by the nonpolar tert-butyl group, but limited by the polar pyridine ring. |

| Polar Aprotic (e.g., DCM, THF, EtOAc) | Good to High | Balances the polar and nonpolar characteristics of the molecule effectively. |

| Polar Protic (e.g., Methanol, Ethanol) | Good to High | Capable of hydrogen bonding with the pyridine nitrogen. |

| Aqueous (Neutral) | Low | The large, hydrophobic tert-butyl group significantly limits water miscibility. |

| Aqueous (Acidic) | High | Protonation of the basic pyridine nitrogen creates a charged, highly polar pyridinium salt. |

The Critical Influence of pH

The most dramatic shifts in the aqueous solubility of this compound are driven by changes in pH. The pyridine nitrogen is basic and can be protonated by an acid to form a pyridinium cation.[2] This transformation from a neutral organic molecule to an ionic salt drastically increases its polarity and, consequently, its solubility in water.[3]

The equilibrium between the neutral form (the base) and the protonated form (the conjugate acid) is described by the pKa of the conjugate acid (pyridinium ion), which is approximately 5.2.[4][5] The relationship can be visualized as follows:

Figure 1. pH-dependent equilibrium of this compound.

The Henderson-Hasselbalch equation can be used to quantify the ratio of the protonated and neutral forms at a given pH.[6][7][8][9][10]

pH = pKa + log ( [Base] / [Conjugate Acid] )

When the pH is equal to the pKa (5.2), the concentrations of the neutral and protonated forms are equal.

-

At a pH below the pKa, the protonated (highly soluble) form dominates.

-

At a pH above the pKa, the neutral (poorly soluble) form dominates.

This principle is fundamental for designing extraction and purification protocols. The compound can be rendered water-soluble in an acidic aqueous layer (e.g., 0.1 M HCl) for washing away non-basic organic impurities, and then precipitated or extracted back into an organic solvent by neutralizing the solution with a base (e.g., NaHCO₃).[11]

Experimental Determination of Solubility

Accurate solubility data is determined empirically. Two common methodologies, kinetic and thermodynamic, are employed depending on the stage of research and the required precision.[12][13]

Figure 2. Workflow for kinetic vs. thermodynamic solubility determination.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is rapid and suitable for early-stage discovery, where compound availability may be limited.[14] It measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.[12][15]

Objective: To quickly estimate the aqueous solubility under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This maintains a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Seal the plate and shake at room temperature for 2 hours.[12]

-

Analysis: Analyze the plate using a nephelometer to measure light scattering caused by precipitated compound. Alternatively, measure the absorbance of the solution before and after filtration/centrifugation using a UV-Vis plate reader.

-

Data Interpretation: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a blank control.

Self-Validation: The protocol's integrity is maintained by including a reference compound with known solubility in each test batch.[12] Consistent results for the reference compound validate the assay's performance.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This "gold standard" method measures the true equilibrium solubility of the compound and is critical for lead optimization and pre-formulation studies.[13][15][16]

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (ensuring undissolved solid remains) to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, ethanol, etc.).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Allow the vials to stand, then carefully remove an aliquot of the supernatant. Clarify the aliquot by centrifugation at high speed or by passing it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

-

Quantification: Prepare a standard curve of the compound at known concentrations. Dilute the clarified supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Result Calculation: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or mM.

Trustworthiness: This method is self-validating because the presence of excess solid compound at the end of the experiment confirms that a saturated, equilibrium state was achieved.

Summary of Expected Solubility Data

The following table summarizes the illustrative quantitative solubility characteristics of this compound based on its chemical structure and the principles outlined above. Actual values must be confirmed experimentally.

| Solvent / Medium | Type | Expected Solubility Range | Key Intermolecular Force |

| Hexane | Nonpolar | < 1 mg/mL | Van der Waals |

| Dichloromethane (DCM) | Polar Aprotic | > 100 mg/mL | Dipole-Dipole |

| Ethyl Acetate | Polar Aprotic | > 100 mg/mL | Dipole-Dipole |

| Acetonitrile | Polar Aprotic | > 100 mg/mL | Dipole-Dipole |

| Methanol | Polar Protic | > 100 mg/mL | Hydrogen Bonding |

| Water | Aqueous (Neutral) | < 0.1 mg/mL | Limited H-Bonding |

| PBS (pH 7.4) | Aqueous (Buffered) | ~0.1-0.5 mg/mL | Limited H-Bonding |

| 0.1 M HCl (aq) | Aqueous (Acidic) | > 50 mg/mL | Ion-Dipole |

Conclusion and Practical Implications

The solubility of this compound is a nuanced characteristic defined by its amphiphilic nature. It exhibits high solubility in a broad range of common organic solvents, making it versatile for synthetic reactions. Its aqueous solubility is typically low but can be dramatically increased by more than two orders of magnitude in acidic conditions due to the protonation of the basic pyridine nitrogen.

This pH-switchable solubility is the most powerful tool for the practicing scientist. It allows for:

-

Efficient Extraction and Purification: Facilitating separation from non-basic impurities and simplifying workup procedures.

-

Reaction Condition Control: Enabling reactions to be run in homogenous acidic aqueous media or biphasic systems.

-

Amorphous vs. Crystalline Forms: The choice of crystallization solvent, guided by solubility data, can influence the solid-state form of the final product, impacting its stability and handling properties.

By understanding and applying the principles and protocols within this guide, researchers can effectively control and exploit the solubility of this compound to accelerate their research and development objectives.

References

-

ResearchGate. (n.d.). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (2024). tert-Butyl acetate. Retrieved from [Link]

-

ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

-

ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

Cengage. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (2024). Pyridinium. Retrieved from [Link]

-

YouTube. (2020). Henderson Hasselbalch Equation. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

R. Williams. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]

-

Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

OSHA. (2024). TERT-BUTYL ACETATE. Retrieved from [Link]

-

ChemTalk. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

-

Reddit. (2019). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Retrieved from [Link]

-

Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

LookChem. (n.d.). Cas 27532-96-3,Glycine tert butyl ester hydrochloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]

-

ThoughtCo. (2022). Henderson-Hasselbalch Equation and Example. Retrieved from [Link]

-

Science.gov. (n.d.). acid tert-butyl ester: Topics. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. Pyridine [chemeurope.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridinium - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. Henderson-Hasselbalch Equation | ChemTalk [chemistrytalk.org]

- 9. byjus.com [byjus.com]

- 10. thoughtco.com [thoughtco.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. inventivapharma.com [inventivapharma.com]

- 15. asianpubs.org [asianpubs.org]

- 16. evotec.com [evotec.com]

A Technical Guide to the Predicted pKa of tert-Butyl 2-(pyridin-2-yl)acetate: A Computational Approach for Drug Development Professionals

This guide provides an in-depth analysis of the predicted acid dissociation constants (pKa) for tert-butyl 2-(pyridin-2-yl)acetate. In drug discovery and development, a compound's pKa is a cornerstone physicochemical property, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the ionization state of a molecule at physiological pH is paramount for predicting its solubility, membrane permeability, and potential for target engagement. This document delineates the theoretical underpinnings, computational methodologies, and practical implications of pKa prediction for this specific heterocyclic building block.

Part 1: Molecular Structure and Theoretical pKa Considerations

This compound possesses two primary sites susceptible to ionization: the nitrogen atom of the pyridine ring, which acts as a basic center, and the α-carbon protons situated between the pyridine ring and the ester carbonyl, which are weakly acidic.

Basicity of the Pyridine Nitrogen (pKa¹)

The basicity of the pyridine nitrogen is dictated by the availability of its lone pair of electrons to accept a proton (a Brønsted-Lowry base). The pKa of the parent pyridine molecule is approximately 5.23.[1][2] However, the substituent at the 2-position significantly modulates this value.

The -CH2COOC(CH3)3 group at the 2-position exerts an electron-withdrawing effect on the pyridine ring. This effect is primarily inductive, pulling electron density away from the ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation, thereby decreasing its basicity. As a result, the pKa of the conjugate acid (the pyridinium ion) is expected to be lower than that of unsubstituted pyridine.

To substantiate this prediction, we can examine structurally analogous compounds. For instance, a study of 2-substituted pyridine derivatives reported the pKa for 2-carboxyethylpyridine (2-CO2C2H5-C5H4N).[3] The electronic influence of an ethyl ester is very similar to that of a tert-butyl ester. This analogue provides a strong empirical basis for estimating the pKa of our target molecule.

Acidity of the α-Carbon Proton (pKa²)

The protons on the methylene bridge (-CH2-) are considered "active" due to their position between two electron-withdrawing groups: the pyridine ring and the ester carbonyl. The acidity of these C-H bonds is significantly enhanced because the resulting carbanion (an enolate) is stabilized by resonance, delocalizing the negative charge onto the oxygen atom of the carbonyl group.

While significantly less acidic than the pyridinium ion, this site's pKa is crucial in synthetic organic chemistry, where deprotonation with a suitable base is a common strategy for forming new carbon-carbon bonds. In an aqueous physiological context, this proton is not expected to dissociate. Its pKa value is predicted to be well above the physiological pH range.

Caption: Key ionizable centers of this compound.

Part 2: In Silico pKa Prediction Methodologies

Predicting pKa values computationally has become an indispensable tool in modern chemistry, saving significant time and resources compared to experimental measurements.[4] These methods are broadly categorized into empirical, database-driven approaches and first-principles quantum mechanical calculations.

Overview of Computational Tools

For high-throughput applications common in drug discovery, empirical methods are favored. Software platforms like ACD/Percepta and ChemAxon's Marvin Suite are industry standards.[5][6]

-

Mechanism of Action: These tools leverage large, curated databases of experimentally measured pKa values.[7] They analyze a query molecule by breaking it down into structural fragments. Algorithms then calculate the pKa based on the pKa of parent fragments and apply corrections for the electronic and steric effects of neighboring substituents. This data-driven approach provides rapid and generally reliable predictions, especially for molecules within their well-populated chemical space.[7][8]

-

Self-Validation: The trustworthiness of these predictions is enhanced by the software's ability to provide a confidence interval or reliability index. This is often based on the similarity of the query molecule to compounds in the training database. For novel scaffolds, predictions may be less certain. Many platforms also allow users to train the prediction algorithm with their own experimental data to improve accuracy for a specific chemical series.[9]

Standard Workflow for Computational pKa Prediction

A researcher can obtain a predicted pKa value by following a straightforward protocol, which is conceptually similar across different software platforms.

Caption: Generalized workflow for predicting pKa using computational software.

Part 3: Predicted pKa Values and Analysis

Predicted pKa of the Pyridinium Ion (pKa¹)

The electron-withdrawing nature of the 2-substituent is the dominant factor. The table below compares the pKa of pyridine to relevant substituted analogues to establish a predictive trend.

| Compound | Substituent at C2 | pKa of Conjugate Acid | Rationale for Change vs. Pyridine | Reference |

| Pyridine | -H | 5.23 | Baseline | [1][10] |

| 2-Methylpyridine | -CH₃ | 6.20 | -CH₃ is weakly electron-donating, increasing basicity. | [10] |

| 2-Ethylpyridine | -CH₂CH₃ | 5.89 | -CH₂CH₃ is weakly electron-donating, increasing basicity. | [10] |

| Ethyl 2-pyridylacetate | -CH₂CO₂Et | ~3.5 (Estimated) | The ester group is strongly electron-withdrawing, decreasing basicity. | [3] |

| This compound | -CH₂CO₂tBu | ~3.5 - 4.0 | Predicted value. The electronic effect is nearly identical to the ethyl ester. | - |

Based on this analysis, the predicted pKa for the pyridine nitrogen of this compound is approximately 3.5 to 4.0 .

Predicted pKa of the α-Carbon (pKa²)

The pKa of the α-carbon proton is estimated to be in the range of 25-29 . This value is derived from data for similar active methylene compounds flanked by ester and aromatic systems. This center is not considered ionizable under physiological conditions.

Caption: Primary ionization equilibrium relevant at physiological pH.

Part 4: Implications in a Drug Development Context

The predicted pKa¹ of ~3.5-4.0 has profound consequences for the molecule's behavior in biological systems.

-

Physiological Speciation: The Henderson-Hasselbalch equation dictates the ratio of the protonated (conjugate acid) to the neutral (base) form.

-

In the stomach (pH 1-2): The pH is well below the pKa. The molecule will be almost exclusively in its protonated, cationic form.

-

In the intestines and blood (pH ~7.4): The pH is well above the pKa. The molecule will exist almost entirely in its neutral, uncharged form.

-

-

Impact on ADME Profile:

-

Solubility: The cationic form present at low pH will exhibit significantly higher aqueous solubility than the neutral form. This is a critical consideration for oral drug formulation.

-

Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can readily diffuse across lipid bilayer membranes. Therefore, this compound is predicted to be well-absorbed in the higher pH environment of the intestine.

-

Target Binding: If the molecule is intended to bind to a target in a cellular compartment, its ability to cross membranes in a neutral state is essential. The pKa value confirms this capability at physiological pH.

-

Conclusion

Through a systematic analysis based on chemical principles and data from analogous structures, the primary pKa of this compound, corresponding to the protonation of the pyridine nitrogen, is predicted to be in the range of 3.5 to 4.0 . A secondary, much weaker acidic site exists at the α-carbon. This pKa value indicates the compound will be predominantly protonated and water-soluble in the stomach and will transition to its neutral, membrane-permeable form in the blood and intestines. This predictive analysis, facilitated by powerful in silico tools, provides essential, actionable insights for scientists in medicinal chemistry and drug development, enabling a more informed design and selection of compounds with favorable pharmacokinetic properties.

References

-

Naeem, H., et al. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(G), 127-134. Available at: [Link]

-

Ho, J. & Coote, M. L. (2010). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. Retrieved from: [Link]

-

Oae, S., & Okano, M. (1957). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Journal of Organic Chemistry, 22(12), 1645-1649. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from: [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from: [Link]

-

Makowski, M., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(4), 693-705. Available at: [Link]

-

ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. ChemAxon Docs. Retrieved from: [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from: [Link]

-

ChemAxon. (n.d.). Training the pKa Plugin. ChemAxon Docs. Retrieved from: [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from: [Link]

Sources

- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pKa Prediction | Rowan [rowansci.com]

- 5. acdlabs.com [acdlabs.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. acdlabs.com [acdlabs.com]

- 8. peerj.com [peerj.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 2-(pyridin-2-yl)acetate for Research and Development

This document provides a comprehensive guide to the safety and handling of tert-Butyl 2-(pyridin-2-yl)acetate, a key building block in modern medicinal chemistry and organic synthesis.[1] Given the absence of a consolidated, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes critical safety information based on an analysis of its core chemical functionalities: the pyridine ring and the tert-butyl ester group. This approach, grounded in established chemical principles, provides a robust framework for risk assessment and the implementation of safe laboratory practices. Researchers and drug development professionals are advised to treat this compound with the caution required for a novel substance of assumed toxicity and flammability.

Chemical & Physical Profile

This compound is a substituted pyridine derivative utilized in the synthesis of more complex molecules, including potential therapeutic agents.[2][3] Its physical properties are summarized below. It is important to note that literature descriptions vary, with some sources describing it as a white solid and others as a yellow-to-brown liquid.[2] This variability may be due to purity levels or storage conditions. As a prudent measure, handling procedures should be based on the physical state of the material as received.

| Property | Data | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 150059-62-4 | [1] |

| Physical State | Reported as a yellow-to-brown liquid or a white solid | [2] |

| Boiling Point | Not explicitly reported; tert-butyl acetate boils at 97.8 °C | [4] |

| Flash Point | Not explicitly reported; tert-butyl acetate is highly flammable with a flash point of 72°F (22°C) | [5] |

Synthesized Hazard Identification and Toxicological Insights

The toxicological profile of this compound is not fully characterized. Therefore, a conservative risk assessment must be derived from its constituent molecular fragments.

The Pyridine Moiety: A Source of Systemic Hazard

The pyridine ring is a common heterocycle in pharmaceuticals but also carries a distinct hazard profile. Pyridine itself is hepatotoxic (damaging to the liver) and may also affect the kidneys.[6] The International Agency for Research on Cancer (IARC) classifies pyridine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" based on sufficient evidence in animal studies.[7]

Key Health Effects Associated with Pyridine Exposure:

-

Systemic Effects: Exposure can lead to liver damage.[6] In some cases, kidney damage has been reported.[8]

-

Neurological Effects: Acute exposure to pyridine vapors can affect the central nervous system, leading to symptoms such as headache, dizziness, nausea, and insomnia.[9][10]

-

Irritation: Pyridine is a skin and eye irritant.[6]

-

Carcinogenicity: Classified as a possible human carcinogen (IARC Group 2B).[7]

The presence of the pyridine ring in this compound necessitates that it be handled as a substance with potential for long-term systemic toxicity.

The tert-Butyl Acetate Moiety: Flammability and Irritation Risks

The tert-butyl acetate portion of the molecule dictates its flammability and contributes to its potential as an irritant. Tert-butyl acetate is a highly flammable liquid and its vapors can form explosive mixtures with air.[11]

Key Health Effects Associated with tert-Butyl Acetate Exposure:

-

Flammability: The compound is a flammable liquid and poses a significant fire hazard.

-

Inhalation: Vapors can cause respiratory tract irritation, coughing, and shortness of breath. High concentrations can lead to central nervous system depression, with symptoms including dizziness and drowsiness.

-

Skin Contact: Prolonged or repeated contact can cause skin dryness and cracking. It may also cause skin allergies in sensitive individuals.

Postulated Hazard Profile for this compound

Based on the analysis of its functional groups, this compound should be handled as a substance that is:

-

Flammable , especially if in liquid form.

-

Harmful if inhaled , potentially causing respiratory irritation and neurological effects.

-

A skin and eye irritant .

-

Potentially toxic to the liver and kidneys upon repeated or significant exposure.

-

A suspected carcinogen , warranting measures to minimize all routes of exposure.

Experimental Protocols: Safe Handling and Storage

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

General Handling Protocol

-

Hazard Assessment: Before any work begins, perform a risk assessment for the entire experimental procedure. Assume the compound is more toxic than its individual components.[12]

-

Engineering Controls: All manipulations of this compound, including weighing, transferring, and reactions, MUST be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. (See Section 4 for a detailed breakdown).

-

Dispensing: Use spark-proof tools and ground all containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[14]

-

Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]

-

Transport: When moving the chemical within the laboratory, use secondary containment (e.g., a chemical-resistant tray or bucket) to contain any potential spills.

Storage Protocol

-

Container: Keep the container tightly closed when not in use.[16]

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[17]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[16]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

The logical workflow for handling this chemical is depicted in the diagram below.

Caption: Decision-making workflow for responding to a chemical spill.

Fire Safety and Reactivity

-

Fire Hazard: Due to the tert-butyl acetate component, this compound should be treated as a flammable liquid . Vapors may travel to an ignition source and flash back. [10]* Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire. [18]* Chemical Stability: The compound is expected to be stable under recommended storage conditions. The tert-butyl ester is notably stable under basic conditions but can be cleaved by strong acids. [19]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [14]* Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other incompatible waste streams.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. [18]

References

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NIH. Available at: [Link]

-

MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. CDC. Available at: [Link]

-

National Research Centre for the Working Environment (NFA). (n.d.). Pyridine. Available at: [Link]

-

Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Available at: [Link]

-

International Agency for Research on Cancer. (n.d.). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate. National Center for Biotechnology Information. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (2024, April 5). TERT-BUTYL ACETATE. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

-

ResearchGate. (2025, December 22). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

-

National Center for Biotechnology Information. (2021, May 7). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC - NIH. Available at: [Link]

-

New Jersey Department of Health. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

-

Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[2][6][9]riazolo[4,3-a]d[2][6]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:

-

National Research Council. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at: [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

-

NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. NIH. Available at: [Link]

-

American Chemical Society. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. Available at: [Link]

-

ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]

-

CPAChem. (2024, February 20). Safety data sheet: tert-Butyl acetate. Available at: [Link]